(Z)-2-decenoic acid

Catalog No.
S003257
CAS No.
15790-91-7
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-decenoic acid

CAS Number

15790-91-7

Product Name

(Z)-2-decenoic acid

IUPAC Name

(E)-dec-2-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N

SMILES

CCCCCCCC=CC(=O)O

Solubility

Soluble in oils
Soluble (in ethanol)
insoluble in water, soluble in alcohol and fixed oils

Synonyms

2-decenoic acid, 2-decenoic acid, (E)-isomer, cis-2-decenoic acid

Canonical SMILES

CCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCC/C=C/C(=O)O

Description

The exact mass of the compound (Z)-2-decenoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of 2-decenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Production and Source

(Z)-2-Decenoic acid is a naturally occurring fatty acid produced by the bacterium Pseudomonas aeruginosa []. This bacterium is a common pathogen associated with various infections, but interestingly, it also produces this molecule.

Impact on Biofilms

Biofilms are complex communities of bacteria that adhere to surfaces and each other, forming a protective layer. (Z)-2-Decenoic acid has been shown to induce a dispersion response in biofilms formed by a variety of gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa itself [, ]. This means it can trigger the biofilm to break apart and disperse the bacterial cells.

(Z)-2-decenoic acid, also known as cis-2-decenoic acid, is an unsaturated fatty acid characterized by a double bond located at the second carbon from the carboxylic end of the molecule. Its chemical formula is C₁₀H₁₈O₂, and it is classified as a colorless oil at room temperature. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicine and biochemistry .

Typical of unsaturated fatty acids. Key reactions include:

  • Hydrogenation: The double bond can be hydrogenated to form a saturated fatty acid, decanoic acid.
  • Esterification: Reacting with alcohols can produce esters, which are important in the production of biodiesel and flavoring agents.
  • Oxidation: The unsaturation can be oxidized to form hydroperoxides or ketones, depending on the conditions.

These reactions make (Z)-2-decenoic acid a versatile intermediate in organic synthesis and industrial applications .

Research indicates that (Z)-2-decenoic acid exhibits notable biological activities. It has been identified as having antimicrobial properties, particularly against biofilms formed by pathogens such as Pseudomonas aeruginosa. This bacterium is associated with various hospital-acquired infections, and (Z)-2-decenoic acid may play a role in combating these infections by disrupting biofilm formation . Additionally, studies suggest that this compound could have potential applications in the development of new antimicrobial agents.

Several synthesis methods for (Z)-2-decenoic acid have been reported:

  • Lithium Halogen Exchange: This method involves the conversion of 1-iodonon-1-ene to (Z)-2-decenoic acid through a series of reactions including carbonation.
  • Microbial Fermentation: Natural production of (Z)-2-decenoic acid can occur through microbial fermentation processes, particularly using strains of Pseudomonas aeruginosa.
  • Chemical Synthesis: Traditional organic synthesis techniques may also be employed, including alkylation and oxidation steps to yield the desired compound .

(Z)-2-decenoic acid has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new treatments for infections.
  • Food Industry: It can be used as a flavoring agent or preservative due to its natural occurrence and safety profile.
  • Cosmetics: The compound's emollient properties may find use in skin care formulations.

Interaction studies involving (Z)-2-decenoic acid have primarily focused on its effects on microbial cells. Research has shown that it can inhibit the growth of certain bacteria by disrupting their membrane integrity or interfering with biofilm formation. Such studies are crucial for understanding how this compound can be utilized in therapeutic contexts, particularly against antibiotic-resistant strains of bacteria .

(Z)-2-decenoic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Decanoic AcidSaturated fatty acidNo double bonds; primarily used in food and cosmetics
Trans-2-Decenoic AcidUnsaturated fatty acidDouble bond in trans configuration; less biologically active
Hexadecenoic AcidUnsaturated fatty acidLonger carbon chain; found in various natural oils
Octadecenoic AcidUnsaturated fatty acidCommonly known as oleic acid; widely studied for health benefits

(Z)-2-decenoic acid's unique cis configuration at the double bond distinguishes it from trans-2-decenoic acid, affecting its biological activity and potential applications. Its shorter carbon chain compared to hexadecenoic and octadecenoic acids also contributes to its distinct properties and uses .

Physical Description

Solid
Colourless liquid; Peach-orange, slightly waxy aroma
colourless liquid with a bitter odou

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Boiling Point

161.00 to 162.00 °C. @ 15.00 mm Hg

Heavy Atom Count

12

Density

0.923-0.933
0.916-0.945

Appearance

Assay:≥95%A solution in ethanol

Melting Point

12.00 °C. @ 760.00 mm Hg

UNII

332T8TH7B1

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15790-91-7
3913-85-7

Wikipedia

Cis-2-decenoic acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Decenoic acid: ACTIVE

Dates

Modify: 2023-09-12
[1]. Davies DG,Marques CN (2009) A fatty acid messenger is responsible for inducing dispersion in microbial biofilms. Journal of bacteriology 191, 1393-403

[2]. Gu W, Silverman RB.
Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B.
Tetrahedron Lett. 2011 Oct 19;52(42):5438-5440.


[3]. Petelska AD, Figaszewski ZA.
Interfacial tension of the lipid membrane formed from phosphatidylcholine-decanoic acid and phosphatidylcholine-decylamine systems.
J Membr Biol. 2011 May;241(2):103-8.

[4]. Kumar A, Singh S, Jain S, Kumar P.
Synthesis, antimicrobial evaluation, QSAR and in Silico ADMET studies of decanoic acid derivatives.
Acta Pol Pharm. 2011 Mar-Apr;68(2):191-204.


[5]. Naumowicz M, Petelska AD, Figaszewski ZA.
Impedance analysis of complex formation equilibria in phosphatidylcholine bilayers containing decanoic acid or decylamine.
Cell Biochem Biophys. 2011 Sep;61(1):145-55.

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